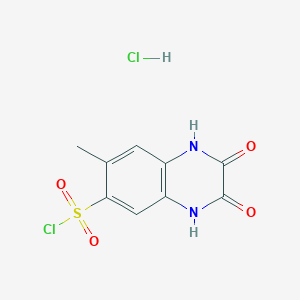
7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride hydrochloride: is a complex organic compound with the molecular formula C9H7ClN2O4S•HCl and a molecular weight of 311.14 g/mol . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride hydrochloride typically involves multiple steps. One common method includes the reaction of 2,3-dihydroxy-7-methylquinoxaline with chlorosulfonic acid to introduce the sulfonyl chloride group . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in the compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols.
Oxidation and Reduction: The quinoxaline ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products:
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: It is used in studies involving enzyme inhibition, particularly those enzymes that interact with sulfonyl chloride groups.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, especially in designing inhibitors for specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride hydrochloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition . This property is particularly useful in designing enzyme inhibitors for therapeutic purposes.
Comparison with Similar Compounds
2,3-Dihydroxy-7-methylquinoxaline-6-sulfonyl Chloride: This compound is a precursor in the synthesis of 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride hydrochloride.
6-Quinoxalinesulfonyl Chloride: Another similar compound with a different substitution pattern on the quinoxaline ring.
Uniqueness:
Properties
Molecular Formula |
C9H8Cl2N2O4S |
|---|---|
Molecular Weight |
311.14 g/mol |
IUPAC Name |
7-methyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C9H7ClN2O4S.ClH/c1-4-2-5-6(3-7(4)17(10,15)16)12-9(14)8(13)11-5;/h2-3H,1H3,(H,11,13)(H,12,14);1H |
InChI Key |
WXDOCPYPVWPKRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)C(=O)N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















